molecular formula C13H9NO B1590201 9H-Carbazole-2-carbaldehyde CAS No. 99585-18-9

9H-Carbazole-2-carbaldehyde

Cat. No.: B1590201
CAS No.: 99585-18-9
M. Wt: 195.22 g/mol
InChI Key: LCENSQOWDHIKAN-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of an aldehyde group attached to the second position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the second position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale formylation reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-2-carbaldehyde is unique due to its specific formylation at the second position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its ability to activate the p53 pathway selectively in melanoma cells highlights its potential as a targeted anticancer agent .

Biological Activity

Introduction

9H-Carbazole-2-carbaldehyde is a significant compound within the carbazole family, known for its diverse biological activities. Research has highlighted its potential as an anticancer, antimicrobial, and neuroprotective agent. This article synthesizes various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₁₃H₉NO
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 99585-18-9

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

  • Mechanism of Action : The compound has been observed to enhance apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. For instance, a derivative of carbazole was noted to reactivate the p53 pathway in melanoma cells, leading to significant tumor suppression without affecting normal cells .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess notable antimicrobial properties.

  • In Vitro Studies : Various carbazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with methoxy and chloro substitutions demonstrated moderate to good antibacterial activities .
CompoundActivity TypeEffective Concentration (µg/mL)
9aAntibacterial25
8eAntifungalModerate activity

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored, with some showing significant protective effects against neuronal injury.

  • Study Findings : Certain N-substituted carbazoles displayed neuroprotective activity at low concentrations (e.g., 3 µM), suggesting their potential application in treating neurological disorders .

Case Studies

  • Antitumor Activity in Melanoma :
    • A study evaluated the effects of a carbazole derivative on melanoma cells, revealing that it significantly inhibited cell growth and induced apoptosis through p53 pathway reactivation .
  • Antimicrobial Efficacy :
    • Research conducted on various carbazole derivatives indicated that specific compounds exhibited strong antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
  • Neuroprotection :
    • In vitro studies demonstrated that certain carbazole derivatives could protect neuronal cells from glutamate-induced injury, highlighting their therapeutic potential in neurodegenerative diseases .

Properties

IUPAC Name

9H-carbazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCENSQOWDHIKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479100
Record name 9H-CARBAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-18-9
Record name 9H-CARBAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was charged with 2-nitrobiphenyl-4-carbaldehyde (6.5 g, 28.63 mmol, 1.00 equiv), PPh3 (18.8 g, 71.76 mmol, 2.50 equiv) and 1,2-dichlorobenzene (70 mL). The resulting solution was refluxed for 18 hours. The resulting mixture was concentrated under vacuum. The residue was purified by silica gel column chromatography eluted with ethyl acetate/petroleum ether (1:30) affording 9H-carbazole-2-carbaldehyde as yellow solid (3.7 g, 66%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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